molecular formula C5H8N2 B1600731 1-Methyl-1H-pyrrol-3-amine CAS No. 72083-63-7

1-Methyl-1H-pyrrol-3-amine

Cat. No.: B1600731
CAS No.: 72083-63-7
M. Wt: 96.13 g/mol
InChI Key: GDQSDZRZHLAVCU-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrrol-3-amine is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by a methyl group attached to the nitrogen atom and an amine group at the third position of the pyrrole ring. It is a versatile molecule with significant applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrrol-3-amine can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-pyrrole with tri-n-butyltin chloride in the presence of n-butyl lithium and N,N,N’,N’-tetramethylethylenediamine under reflux conditions. This reaction yields 2,5-bis(tri-n-butylstannyl)-1-methyl-1H-pyrrole, which can be further processed to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound often involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with various amines in the presence of a catalytic amount of iron (III) chloride. This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-pyrrol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-1H-pyrrol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1H-pyrrol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its activity .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-1H-pyrrol-3-amine is unique due to the presence of both a methyl group on the nitrogen atom and an amine group at the third position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-methylpyrrol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c1-7-3-2-5(6)4-7/h2-4H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQSDZRZHLAVCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70501554
Record name 1-Methyl-1H-pyrrol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72083-63-7
Record name 1-Methyl-1H-pyrrol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72083-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-pyrrol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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